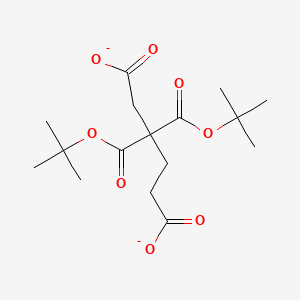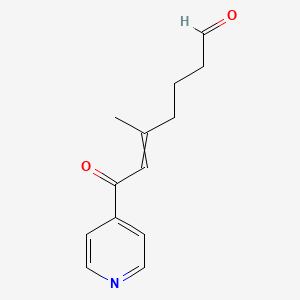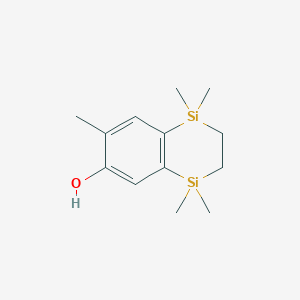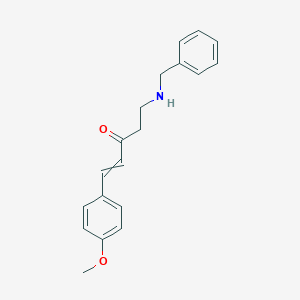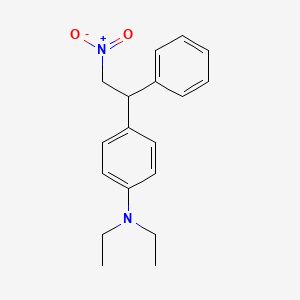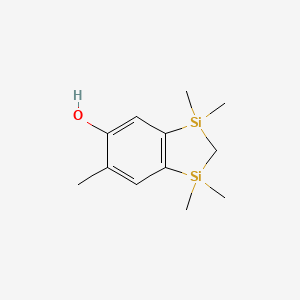
1,1,3,3,6-Pentamethyl-2,3-dihydro-1H-1,3-benzodisilol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is a silicon-containing organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of silicon atoms in its structure imparts distinct characteristics compared to its carbon analogs, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate silicon-containing precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale production, the synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol may involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize costs.
Use of Catalysts: Catalysts are employed to enhance the efficiency of the reaction.
Scale-Up Techniques: Techniques such as continuous flow reactors may be used to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silicon-containing derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets triggers specific biochemical pathways, leading to the desired outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-disilaindan-5-ol
- 1,1,3,3,6-Hexamethyl-1,3-disilaindan-5-ol
Uniqueness
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is unique due to its specific silicon-containing structure, which imparts distinct chemical properties and reactivities compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
827339-68-4 |
|---|---|
Molekularformel |
C12H20OSi2 |
Molekulargewicht |
236.46 g/mol |
IUPAC-Name |
1,1,3,3,6-pentamethyl-2H-1,3-benzodisilol-5-ol |
InChI |
InChI=1S/C12H20OSi2/c1-9-6-11-12(7-10(9)13)15(4,5)8-14(11,2)3/h6-7,13H,8H2,1-5H3 |
InChI-Schlüssel |
NVJJMHFJZYDVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)[Si](C[Si]2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
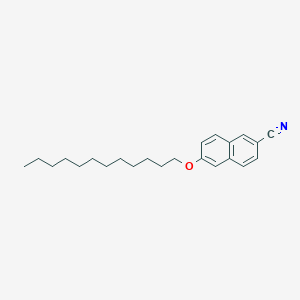
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)

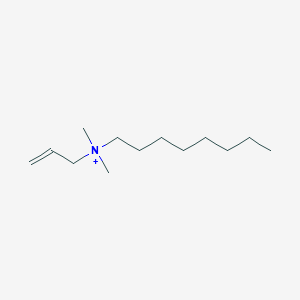
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
